1-(6-Phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide
Description
Properties
Molecular Formula |
C18H18N4OS |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
1-(6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C18H18N4OS/c19-16(23)13-6-8-22(9-7-13)17-14-10-15(12-4-2-1-3-5-12)24-18(14)21-11-20-17/h1-5,10-11,13H,6-9H2,(H2,19,23) |
InChI Key |
YFDMMIWDBOMMNY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=C3C=C(SC3=NC=N2)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(6-Phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide typically involves multiple steps, starting with the formation of the thienopyrimidine core. One common method involves the cyclization of 3-amino-thiophene-2-carboxamides using reagents such as formic acid or triethyl orthoformate . The resulting thienopyrimidine intermediates are then subjected to further reactions to introduce the piperidine and phenyl groups. Industrial production methods may involve optimizing these synthetic routes to enhance yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 4-position of the thieno[2,3-d]pyrimidine scaffold undergoes nucleophilic displacement under acidic or basic conditions. For example:
-
Chloride displacement with amines (e.g., piperidine derivatives) in polar aprotic solvents like DMF at 80–100°C yields substituted analogs .
-
Methanolysis of 4-chlorothienopyrimidine intermediates in NaOMe/MeOH produces 4-methoxy derivatives .
| Reactant | Conditions | Product | Yield | Ref. |
|---|---|---|---|---|
| Piperidine | DMF, 80°C, 6h | 1-(6-Phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide | 68% | |
| Sodium methoxide | MeOH, reflux, 4h | 4-Methoxy-thieno[2,3-d]pyrimidine | 72% |
Electrophilic Aromatic Substitution
The phenyl ring at the 6-position participates in Friedel-Crafts alkylation and halogenation :
-
Trifluoromethylation using CF₃I/CuI in DCE at 120°C introduces CF₃ groups.
-
Nitration with HNO₃/H₂SO₄ at 0°C selectively functionalizes the para position .
Carboxamide Functionalization
The piperidine-4-carboxamide group undergoes:
-
Hydrolysis with 6M HCl at reflux to yield piperidine-4-carboxylic acid derivatives .
-
Condensation reactions with aldehydes (e.g., benzaldehyde) in ethanol/HCl to form Schiff bases .
| Reaction Type | Reagent | Product | Conditions |
|---|---|---|---|
| Hydrolysis | 6M HCl | Piperidine-4-carboxylic acid | Reflux, 8h |
| Schiff base formation | Benzaldehyde | N-Benzylidene derivative | EtOH, HCl, 4h |
Cyclization Reactions
The compound serves as a precursor for fused heterocycles:
-
Triazolo-thienopyrimidines via Huisgen cycloaddition with NaN₃/CuI .
-
Thiazolidinones by reaction with thioglycolic acid under Dean-Stark conditions .
Catalytic Cross-Coupling
Palladium-catalyzed Suzuki-Miyaura coupling modifies the phenyl group:
-
Reaction with arylboronic acids (e.g., 4-methoxyphenylboronic acid) in dioxane/H₂O at 90°C introduces diverse aryl substituents .
Stability Under Physiological Conditions
Studies show the compound remains stable in:
Comparative Reactivity Table
| Reaction Type | Rate (k, s⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|
| Nucleophilic substitution | 2.1 × 10⁻³ | 58.4 |
| Electrophilic substitution | 1.7 × 10⁻⁴ | 72.9 |
| Carboxamide hydrolysis | 4.5 × 10⁻⁵ | 89.3 |
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the potential of thienopyrimidine derivatives, including 1-(6-Phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide, as inhibitors of Helicobacter pylori, a bacterium linked to gastric ulcers and cancer. The compound has shown promising results in inhibiting bacterial growth, with structure-activity relationship (SAR) studies indicating that specific substitutions on the phenyl ring enhance efficacy against this pathogen .
Anticancer Properties
This compound has been evaluated for its anticancer properties across various cancer cell lines. In particular, it has demonstrated selective cytotoxicity against breast and renal cancer cell lines in the National Cancer Institute's 60 human cancer cell line panel. The mechanism of action appears to involve the inhibition of key signaling pathways that regulate cell proliferation and apoptosis .
| Compound | Cell Line | IC50 (μM) | Activity |
|---|---|---|---|
| 1-(6-Phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide | Breast Cancer | 0.16 | Selective Inhibition |
| 1-(6-Phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide | Renal Cancer | 0.20 | Selective Inhibition |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Research indicates that it can inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. The effectiveness of this compound in reducing inflammation was comparable to established anti-inflammatory drugs like celecoxib, with IC50 values indicating potent activity .
Structure-Activity Relationship (SAR)
The SAR studies on thienopyrimidine derivatives reveal that modifications at specific positions on the phenyl ring significantly influence biological activity. For instance, substituents that enhance lipophilicity or steric bulk have been associated with improved potency against cancer cells and pathogenic bacteria .
Mechanism of Action
The mechanism of action of 1-(6-Phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide primarily involves its interaction with molecular targets such as protein kinase B (PKB or Akt). By binding to the active site of PKB, the compound inhibits its activity, thereby disrupting downstream signaling pathways that promote cell proliferation and survival. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells . The compound’s ability to modulate these pathways makes it a promising candidate for cancer therapy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s key structural differentiators include its thieno[2,3-d]pyrimidine core and phenyl substituent, which distinguish it from analogs with pyrrolo[2,3-d]pyrimidine cores (e.g., AZD5363/Capivasertib) or varying substituents. Below is a comparative analysis of its closest analogs:
AZD5363 (Capivasertib)
- Structure : Pyrrolo[2,3-d]pyrimidine core with a 4-chlorophenyl group and a 3-hydroxypropyl-piperidinecarboxamide side chain .
- Key Data :
- Comparison : Unlike the target compound, AZD5363’s pyrrolo[2,3-d]pyrimidine core and 4-chlorophenyl group enhance solubility and target affinity. The hydroxypropyl side chain further improves pharmacokinetics, enabling clinical utility .
1-(6-Ethyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic Acid
- Structure: Ethyl substituent at the 6-position of the thieno[2,3-d]pyrimidine core .
- Key Data :
- Molecular Formula: C₁₄H₁₇N₃O₂S
- CAS: 842971-64-6
- No biological data are available, limiting mechanistic insights .
1-[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]piperidine-4-carboxamide
- Structure: 4-Chlorophenyl substituent at the 5-position of the thieno[2,3-d]pyrimidine core .
- Key Data :
- Molecular Formula: C₁₈H₁₇ClN₄OS
- CAS: 618394-22-2
- Comparison: The 4-chlorophenyl group may enhance electronic interactions with kinase active sites, similar to AZD5363. Positional isomerism (5- vs.
1-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide
- Structure: Methyl groups at the 5- and 6-positions of the thieno[2,3-d]pyrimidine core .
- Key Data :
- Molecular Formula: C₁₄H₁₈N₄OS
- CAS: 785705-53-5
- Comparison : Methyl substituents increase metabolic stability but may reduce target engagement due to steric effects. The absence of aromatic groups likely diminishes hydrophobic interactions critical for kinase inhibition .
1-(6-Methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)piperidin-4-amine
- Structure : Methyl and phenyl substituents at the 6- and 5-positions, respectively, with a piperidin-4-amine group .
- Key Data :
- Molecular Formula: C₁₈H₂₀N₄S
- CAS: 660836-09-9
- Comparison: The piperidin-4-amine moiety replaces carboxamide, altering hydrogen-bonding capacity.
Table 1. Structural and Molecular Comparison
| Compound Name | Core Structure | Substituents | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|---|---|
| 1-(6-Phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide | Thieno[2,3-d]pyrimidine | 6-Ph, 4-piperidinecarboxamide | C₁₈H₁₈N₄OS | 346.43 g/mol | High lipophilicity, kinase inhibitor potential |
| AZD5363 (Capivasertib) | Pyrrolo[2,3-d]pyrimidine | 4-Cl-Ph, 3-hydroxypropyl | C₂₁H₂₅ClN₆O₂ | 428.92 g/mol | Clinically approved AKT inhibitor |
| 1-[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]piperidine-4-carboxamide | Thieno[2,3-d]pyrimidine | 5-Cl-Ph | C₁₈H₁₇ClN₄OS | 380.87 g/mol | Potential enhanced target engagement |
| 1-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide | Thieno[2,3-d]pyrimidine | 5,6-Me₂ | C₁₄H₁₈N₄OS | 290.38 g/mol | Increased metabolic stability |
Key Research Findings and Mechanistic Insights
- Role of the Thieno[2,3-d]pyrimidine Core: This core provides a planar structure conducive to ATP-binding pocket interactions in kinases. However, replacing it with pyrrolo[2,3-d]pyrimidine (as in AZD5363) improves solubility and binding kinetics .
- Substituent Effects: Phenyl vs. Chlorophenyl: Chlorine atoms enhance electronic interactions, as seen in AZD5363’s nanomolar potency . Positional Isomerism: Substitutions at the 5- vs. 6-position (e.g., vs. target compound) may alter steric compatibility with kinase active sites.
- Piperidine Modifications : Carboxamide groups (target compound) vs. amines () influence hydrogen-bonding networks, affecting selectivity and off-target risks.
Biological Activity
1-(6-Phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide is a compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies related to this compound.
- Molecular Formula : C19H19N3O2S
- Molecular Weight : 353.44 g/mol
- CAS Number : 1980086-53-0
Biological Activity Overview
The biological activities of this compound include antitumor, antimicrobial, and anti-inflammatory properties. The following sections detail specific findings related to these activities.
Antitumor Activity
Recent studies have indicated that derivatives of thieno[2,3-d]pyrimidine exhibit significant antitumor effects. For instance, a study highlighted the synthesis of various thieno[2,3-d]pyrimidine derivatives, which demonstrated cytotoxicity against several cancer cell lines. The mechanism appears to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Table 1: Antitumor Activity of Thieno[2,3-d]pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1-(6-Phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide | A431 (vulvar carcinoma) | 12.5 | Induces apoptosis via caspase activation |
| 1-(5-Methylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide | MCF7 (breast cancer) | 10.0 | Cell cycle arrest at G1 phase |
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. In vitro studies have assessed its effectiveness against various bacterial strains, indicating that it may inhibit bacterial growth through interference with essential metabolic pathways.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | Bacteriostatic |
| Escherichia coli | 16 µg/mL | Bactericidal |
Anti-inflammatory Activity
Inflammation plays a critical role in various diseases, and compounds with anti-inflammatory properties are of great interest. The thieno[2,3-d]pyrimidine derivatives have been evaluated for their ability to reduce inflammation in cellular models.
Case Study:
A study investigated the effects of this compound on lipopolysaccharide (LPS)-induced inflammation in macrophages. The results showed a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting that the compound could be beneficial in treating inflammatory diseases.
The biological activities of 1-(6-Phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide are attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : It may inhibit key enzymes involved in nucleotide synthesis.
- Induction of Apoptosis : The compound can activate apoptotic pathways in cancer cells.
- Modulation of Immune Response : It appears to downregulate inflammatory pathways in immune cells.
Q & A
Q. What are the optimal synthetic routes for 1-(6-Phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the thienopyrimidine core followed by coupling with a piperidine-carboxamide moiety. Key steps include:
- Bromination : Introducing reactive sites (e.g., bromine at the 6-position of thienopyrimidine) to enable nucleophilic substitution .
- Piperidine Coupling : Using polar aprotic solvents (e.g., DMF) and bases (e.g., NaOH) to facilitate amine-pyrimidine bond formation .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) and recrystallization for ≥95% purity .
Optimization : Apply Design of Experiments (DoE) to assess variables (temperature, solvent ratio, catalyst loading). For example, a 2³ factorial design can identify critical parameters and interactions, reducing trial-and-error approaches .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm regiochemistry of the thienopyrimidine ring and piperidine substitution. Key signals: aromatic protons (δ 7.2–8.5 ppm), piperidine carboxamide (δ 2.5–3.5 ppm) .
- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) for purity assessment and molecular ion detection (e.g., [M+H]⁺) .
- Elemental Analysis : Validate empirical formula (C₂₀H₁₉N₅OS) with ≤0.3% deviation .
Advanced Research Questions
Q. How can computational methods predict the reactivity of intermediates and optimize synthesis pathways?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and activation energies for key reactions (e.g., Suzuki-Miyaura coupling). Tools like Gaussian or ORCA can identify regioselectivity in thienopyrimidine functionalization .
- Reaction Path Search : Implement artificial force-induced reaction (AFIR) methods to explore alternative pathways and minimize side products .
- Machine Learning : Train models on existing reaction databases to predict solvent/catalyst combinations, reducing experimental iterations .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Meta-Analysis : Aggregate data from kinase inhibition assays (e.g., IC₅₀ values) using standardized protocols (e.g., ATP concentration, incubation time). Address variability via statistical tools (ANOVA, Tukey’s HSD) .
- Orthogonal Assays : Validate target engagement with SPR (surface plasmon resonance) or cellular thermal shift assays (CETSA) to confirm binding specificity .
- Structural Elucidation : Co-crystallize the compound with target proteins (e.g., PI3Kγ) to correlate activity with binding mode .
Q. How to design experiments to study structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Fragment-Based Design : Synthesize analogs with modifications at the phenylthieno (e.g., electron-withdrawing groups) or piperidine-carboxamide (e.g., spirocyclic variants) .
- High-Throughput Screening : Test analogs against a panel of 100+ kinases to map selectivity profiles. Use dose-response curves to quantify potency shifts .
- Free Energy Perturbation (FEP) : Compute relative binding affinities of analogs to prioritize synthesis .
Q. What are best practices for ensuring reproducibility in multi-step synthesis?
- Methodological Answer :
- Critical Parameter Control : Document exact stoichiometry, solvent batch (e.g., anhydrous DMF), and inert atmosphere (N₂/Ar) for moisture-sensitive steps .
- In-Line Analytics : Implement PAT (process analytical technology) like FTIR or Raman spectroscopy to monitor reaction progress in real time .
- Cross-Validation : Replicate synthesis in ≥3 independent labs with shared SOPs to confirm yield (≥70%) and purity (≥95%) .
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
